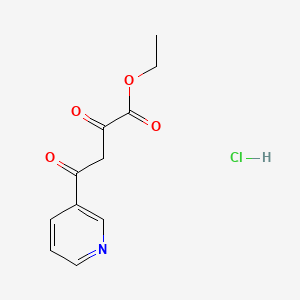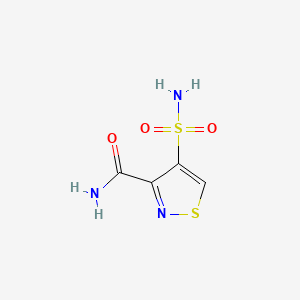![molecular formula C13H15NO4 B6610659 rac-methyl (1R,2R)-2-{[(benzyloxy)carbonyl]amino}cyclopropane-1-carboxylate CAS No. 2020076-85-9](/img/structure/B6610659.png)
rac-methyl (1R,2R)-2-{[(benzyloxy)carbonyl]amino}cyclopropane-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Rac-methyl (1R,2R)-2-{[(benzyloxy)carbonyl]amino}cyclopropane-1-carboxylate, also known as rac-methyl-cyclopropanecarboxylate (rac-MCC), is a derivative of cyclopropane, an organic compound with a three-membered ring. This compound has been studied for its potential medicinal applications and has been found to have a range of biochemical and physiological effects.
Applications De Recherche Scientifique
Rac-MCC has been studied for its potential medicinal applications, particularly in the treatment of cancer. It has been found to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. Additionally, rac-MCC has been studied for its potential anti-inflammatory and anti-bacterial activities.
Mécanisme D'action
Rac-MCC is thought to exert its anticancer effects through a mechanism known as “targeted cytotoxicity”. This involves the binding of the compound to specific proteins on the surface of cancer cells, which leads to the disruption of cell signaling pathways and the induction of cell death. Additionally, rac-MCC has been found to inhibit the expression of certain genes that are involved in tumor progression.
Biochemical and Physiological Effects
Rac-MCC has been found to inhibit the growth of various types of cancer cells, including breast, lung, and prostate cancer cells. Additionally, rac-MCC has been found to reduce the expression of certain genes involved in tumor progression. Furthermore, rac-MCC has been found to have anti-inflammatory and antibacterial activities.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using rac-MCC in lab experiments is its ability to target specific proteins on the surface of cancer cells, leading to the disruption of cell signaling pathways and the induction of cell death. Additionally, rac-MCC has a high solubility in water, making it easy to work with in the laboratory. However, there are some limitations to using rac-MCC in lab experiments, such as the fact that it can be degraded by light and heat, and it is not very stable in acidic or basic solutions.
Orientations Futures
There are several potential future directions for the research and development of rac-MCC. These include exploring its potential as an anti-inflammatory and anti-bacterial agent, as well as investigating its potential applications in the treatment of other diseases, such as diabetes and Alzheimer’s disease. Additionally, further research is needed to understand the mechanism of action of rac-MCC and to develop more efficient synthesis methods. Finally, further research is needed to identify potential side effects of rac-MCC and to develop strategies to minimize or prevent these side effects.
Méthodes De Synthèse
Rac-MCC can be synthesized via a two-step process. The first step involves the reaction of cyclopropanecarboxylic acid with an alkylating agent, such as methyl iodide, to form the cyclopropylmethyl ester. This ester is then reacted with benzyloxycarbonyl chloride in the presence of a base, such as sodium hydroxide, to form rac-MCC.
Propriétés
IUPAC Name |
methyl (1R,2R)-2-(phenylmethoxycarbonylamino)cyclopropane-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO4/c1-17-12(15)10-7-11(10)14-13(16)18-8-9-5-3-2-4-6-9/h2-6,10-11H,7-8H2,1H3,(H,14,16)/t10-,11-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDUAAHZTNAGKCO-GHMZBOCLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC1NC(=O)OCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1C[C@H]1NC(=O)OCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO4 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.26 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

amine hydrochloride](/img/structure/B6610577.png)
amine hydrochloride](/img/structure/B6610580.png)

![1-[4-(pyrimidin-5-yl)phenyl]ethan-1-amine dihydrochloride](/img/structure/B6610617.png)
![rac-(2R,4R)-2-ethyl-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidine-4-carboxylic acid, cis](/img/structure/B6610619.png)
![2-[(tert-butoxy)carbonyl]-2-azabicyclo[3.2.1]octane-4-carboxylic acid](/img/structure/B6610620.png)
![lambda2-ruthenium(2+) bis(2,2'-bipyridine) 6,9,15,17,22-pentaazapentacyclo[12.8.0.0^{2,7}.0^{8,13}.0^{16,21}]docosa-1,3,5,7,9,11,13,15,17,19,21-undecaene bis(hexafluoro-lambda5-phosphanuide)](/img/structure/B6610627.png)






![tert-butyl 7-oxo-6-oxa-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B6610672.png)